

Molecular weight and formula of Methyl 2-bromo-3-hydroxypropanoate

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Compound of Interest

Compound Name:	Methyl 2-bromo-3-hydroxypropanoate
Cat. No.:	B3029729

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An In-Depth Technical Guide to **Methyl 2-bromo-3-hydroxypropanoate**: Synthesis, Characterization, and Applications

Introduction

Methyl 2-bromo-3-hydroxypropanoate is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. Its structure, featuring a methyl ester, a hydroxyl group, and a reactive bromine atom at the alpha position, makes it a valuable chiral building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a key intermediate in the construction of pharmacologically active compounds and other high-value chemical entities.

For drug development professionals, molecules like **Methyl 2-bromo-3-hydroxypropanoate** are instrumental. The methyl group can influence physicochemical properties such as solubility and metabolic stability, which are critical parameters in lead optimization.^[1] The hydroxyl and bromo moieties serve as handles for introducing further complexity, enabling the assembly of linkers for antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), a rapidly emerging therapeutic modality.^[2] This guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, and insights into its safe handling and potential applications.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and properties of **Methyl 2-bromo-3-hydroxypropanoate** is provided below. This data is essential for its correct identification, handling, and use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₇ BrO ₃	[3][4][5][6][7]
Molecular Weight	183.00 g/mol	[3][4][5][6][7]
CAS Number	7691-28-3	[4][5][8]
IUPAC Name	methyl 2-bromo-3-hydroxypropanoate	[3][5]
Appearance	Colorless to light yellow liquid	[8]
Boiling Point	245 °C	[8]
Density	1.677 g/mL	[8]
Flash Point	102 °C	[8]
SMILES	COC(=O)C(CO)Br	[5][7]
InChIKey	GVXAFLUDYYQGCG-UHFFFAOYSA-N	[5]

Synthesis and Workflow

The most common and efficient laboratory-scale synthesis of **Methyl 2-bromo-3-hydroxypropanoate** is achieved through the acid-catalyzed Fischer esterification of 2-bromo-3-hydroxypropionic acid with methanol.[8][9]

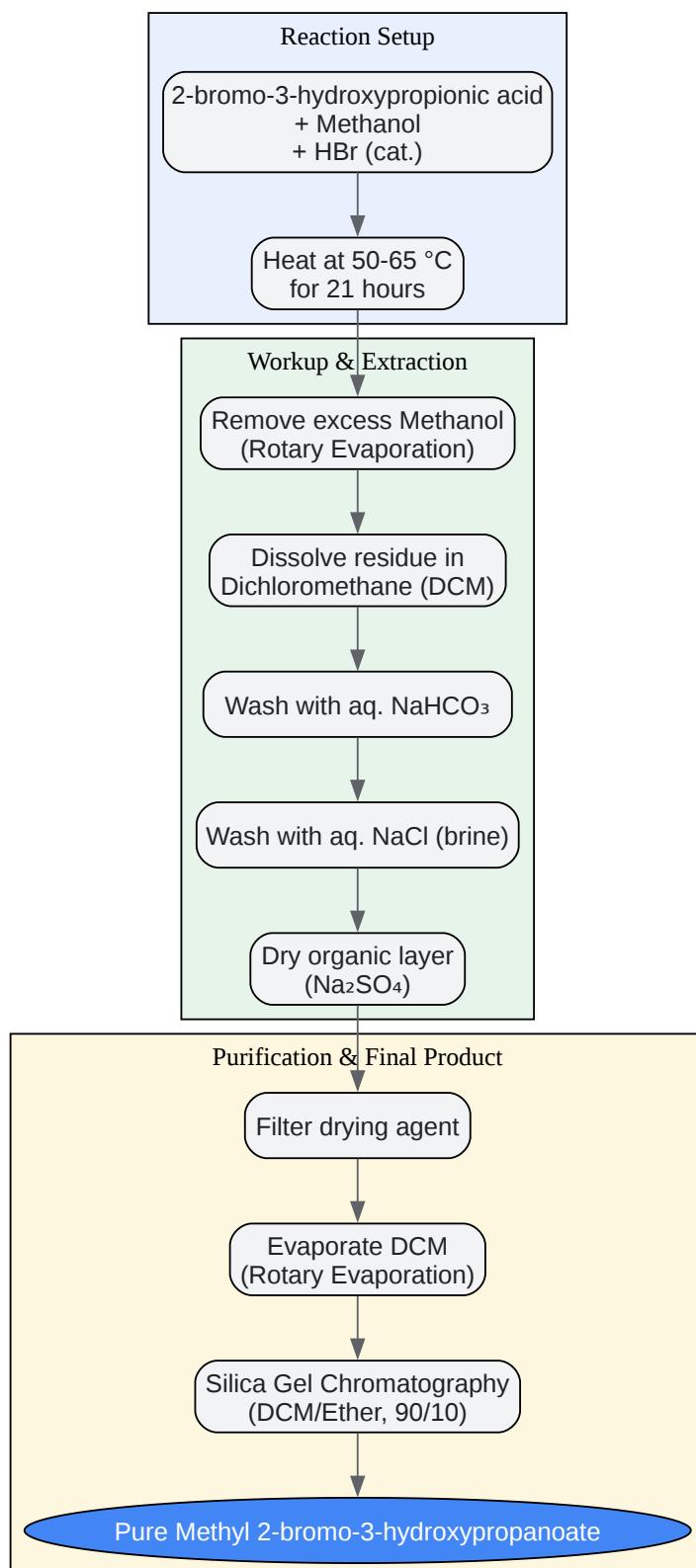
Principle of Synthesis

Fischer esterification is a classic organic reaction that forms an ester from a carboxylic acid and an alcohol in the presence of a strong acid catalyst. In this specific protocol, a catalytic amount of hydrobromic acid (HBr) is used. The HBr protonates the carbonyl oxygen of the 2-bromo-3-

hydroxypropionic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the methanol oxygen, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester product. Using a large excess of methanol not only serves as the reactant but also drives the equilibrium towards the product side, maximizing the yield.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis and purification of **Methyl 2-bromo-3-hydroxypropanoate**.

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Caption: Workflow for the synthesis and purification of **Methyl 2-bromo-3-hydroxypropanoate**.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[\[8\]](#)[\[9\]](#)

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-3-hydroxypropionic acid (6.0 g, 35 mmol) in methanol (50 mL, 1.2 mol).
- **Catalyst Addition:** Carefully add a catalytic amount of hydrobromic acid (HBr, 0.2 mL of a 48% aqueous solution) to the mixture.
- **Reaction:** Heat the reaction mixture to a temperature between 50-65 °C and maintain for 21 hours with continuous stirring.
- **Solvent Removal:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
- **Extraction:** To the resulting brown liquid residue, add dichloromethane (100 mL). Transfer the solution to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with a dilute aqueous sodium bicarbonate (NaHCO_3) solution (2 x 50 mL) and a saturated aqueous sodium chloride (NaCl) solution (brine, 2 x 50 mL). The bicarbonate wash neutralizes the remaining acid catalyst.
- **Drying:** Dry the isolated organic layer over anhydrous sodium sulfate (Na_2SO_4).
- **Filtration and Concentration:** Filter the solution to remove the drying agent. Concentrate the filtrate by rotary evaporation to yield the crude product as a light yellow liquid.
- **Purification:** Purify the crude product by silica gel column chromatography using a dichloromethane/ether (90/10) eluent system. The product has a reported R_f value of 0.31 in this system.[\[8\]](#)[\[9\]](#)
- **Final Product:** Combine the pure fractions and remove the solvent under reduced pressure to yield **Methyl 2-bromo-3-hydroxypropanoate** as a clear liquid (Expected yield: ~5.7 g,

87%).[\[8\]](#)[\[9\]](#)

Spectroscopic Validation System

Confirming the identity and purity of the final product is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive structural validation.

¹H and ¹³C NMR Data

The following table summarizes the expected NMR signals for **Methyl 2-bromo-3-hydroxypropanoate**, with assignments correlating the chemical shifts to the molecular structure.[\[8\]](#)[\[9\]](#)

Nucleus	Chemical Shift (δ) in CDCl_3	Assignment	Rationale
^1H NMR	2.70 ppm (broad singlet)	-OH	The proton of the hydroxyl group is acidic and its signal is often broad.
	3.81 ppm (singlet)	$-\text{OCH}_3$	The three equivalent protons of the methyl ester group appear as a singlet.
	4.00 ppm (multiplet)	$-\text{CH}_2\text{OH}$	The two diastereotopic protons adjacent to the hydroxyl group.
	4.35 ppm (triplet)	$-\text{CHBr}$	The proton on the carbon bearing the bromine atom, split by the adjacent CH_2 group.
^{13}C NMR	44.2 ppm	CBr	The carbon atom bonded to the electronegative bromine atom.
	53.5 ppm	OCH_3	The carbon of the methyl ester group.
	63.8 ppm	CH_2OH	The carbon atom bonded to the hydroxyl group.
	169.7 ppm	C=O	The carbonyl carbon of the ester group, which is highly deshielded.

Safety, Handling, and Storage

Proper handling of **Methyl 2-bromo-3-hydroxypropanoate** is essential to ensure laboratory safety.

- Hazard Identification: The compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11][12]
- Handling Procedures: Avoid breathing vapors or mists. Prevent contact with skin and eyes. [10] In case of accidental contact, rinse the affected area immediately with plenty of water. [13] Eyewash stations and safety showers should be readily accessible.[10][11]
- Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry place, with recommended storage temperatures between 2-8°C.[8]

Potential Applications in Research and Development

Methyl 2-bromo-3-hydroxypropanoate is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

- Nucleophilic Substitution: The bromine atom is an excellent leaving group, making the α -carbon susceptible to attack by a wide range of nucleophiles (e.g., azides, amines, thiols). This allows for the straightforward introduction of diverse functionalities.
- Hydroxyl Group Manipulation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. This site is ideal for attaching the compound to other molecules or solid supports.
- Ester Group Modification: The methyl ester can be hydrolyzed back to a carboxylic acid under basic or acidic conditions, providing another reactive handle for amide bond formation

or other coupling chemistries.

This trifunctional nature makes it a highly attractive building block for creating bifunctional linkers used in advanced pharmaceutical applications. For instance, it can be elaborated into linkers that connect a protein-targeting ligand to a payload, such as a cytotoxic agent in an ADC or an E3 ligase-binding moiety in a PROTAC.

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